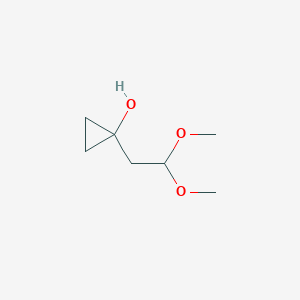
(S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine
Vue d'ensemble
Description
(S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine, also known as SFPA, is a chemical compound that has been the subject of scientific research in recent years. This aziridine derivative has shown potential as a valuable tool in the study of biological systems due to its unique properties and mechanism of action.
Mécanisme D'action
(S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine is a reactive aziridine compound that selectively reacts with cysteine residues in proteins. The reaction between (S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine and cysteine residues forms a covalent bond, which allows for the specific labeling and identification of these residues. This mechanism of action has proven to be highly effective in the study of biological systems.
Biochemical and Physiological Effects:
(S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine has been shown to have minimal effects on the biochemical and physiological properties of proteins. The specific labeling of cysteine residues does not interfere with the function or structure of proteins, allowing for accurate characterization and analysis.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine in scientific research has several advantages, including its high selectivity for cysteine residues and its ability to label proteins in complex biological systems. However, (S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine has limitations in that it requires the presence of cysteine residues in proteins, limiting its use in the study of proteins that lack these residues.
Orientations Futures
For (S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine research include the development of new labeling techniques and the investigation of its potential use in drug discovery and development. Additionally, the use of (S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine in combination with other labeling techniques may provide a more comprehensive understanding of protein structure and function.
Applications De Recherche Scientifique
(S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine has been used extensively in scientific research due to its ability to selectively label cysteine residues in proteins. This labeling allows for the identification and characterization of specific proteins and their interactions with other molecules in biological systems. (S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine has also been used as a cross-linking agent to study protein-protein interactions and as a chemical probe to investigate enzyme activity.
Propriétés
IUPAC Name |
(2S)-2-(2-fluorophenyl)-1-(4-nitrophenyl)sulfonylaziridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4S/c15-13-4-2-1-3-12(13)14-9-16(14)22(20,21)11-7-5-10(6-8-11)17(18)19/h1-8,14H,9H2/t14-,16?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETPGWQMFPPCFR-IURRXHLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40835419 | |
| Record name | (2S)-2-(2-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40835419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine | |
CAS RN |
832117-96-1 | |
| Record name | (2S)-2-(2-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40835419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



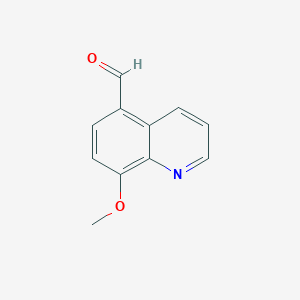
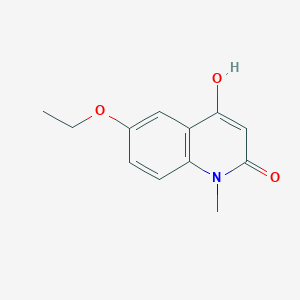
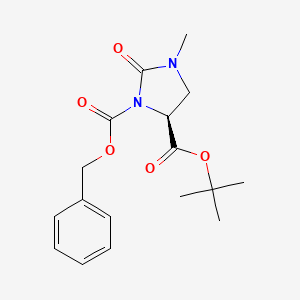
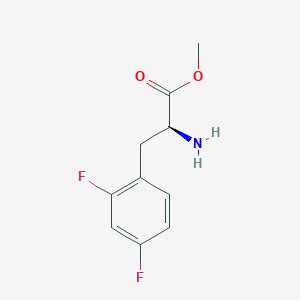

![N-(4-bromophenyl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3286592.png)

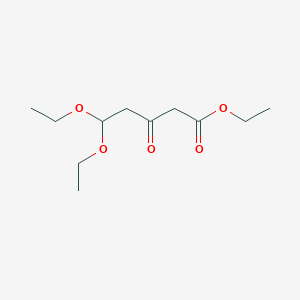
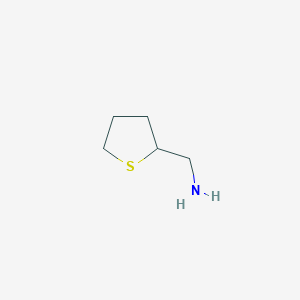
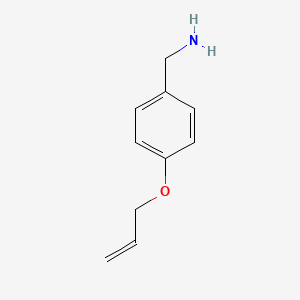
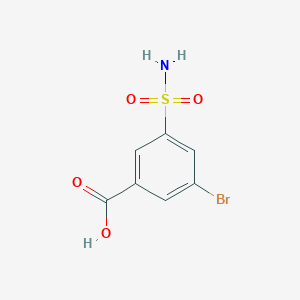
![Carbamic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B3286626.png)
